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molecular formula C10H12N2O4S B8693040 Dimethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate

Dimethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate

Cat. No. B8693040
M. Wt: 256.28 g/mol
InChI Key: OJKOHFRPOATBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026243B2

Procedure details

To a suspension of NaH (1.98 g, 50 mmol, 60% in oil) in DMSO (20 mL) is added dimethyl malonate (5.67 mL, 50 mmol) at 23° C. (cooled by ice-water if necessary). After the evolution of hydrogen has ceased, 4-chloro-6-methylsulfanyl-pyrimidine 2 (3.22 g, 20 mmol) is added. The reaction is further heated at 80° C. for 5 hours. The reaction mixture is then cooled to room temperature, and quenched with saturated NH4Cl solution (50 mL). The organics are extracted with ethyl acetate (3×60 mL). The combined organic layers are washed with brine (2×) and dried over Na2SO4, filtered and concentrated. 50 mL of hexanes are added to the residue and heated at 60° C. for half hour and then cooled to room temperature. The solid is filtered and washed with hexanes to afford 2-(6-methylsulfanyl-pyrimidin-4-yl)-malonic acid dimethyl ester. (If necessary, the hexanes washing can be concentrated and purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 0% to 40% to afford additional product). 1H NMR 400 MHz (DMSO-d6) Compound A δ 8.92 (s, 1H), 7.53 (s, 1H), 5.20 (s, 1H) 3.70 (s, 6H), 2.56 (s, 3H); Compound B (tautomer of A, the structure is tentatively assigned) 8.37 (s, 1H), 7.34 (s, 1H), 3.66 (s, 6H), 2.48 (s, 3H).
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.22 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:10][CH3:11])(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6].[H][H].Cl[C:15]1[CH:20]=[C:19]([S:21][CH3:22])[N:18]=[CH:17][N:16]=1>CS(C)=O>[CH3:8][O:7][C:5](=[O:6])[CH:4]([C:15]1[CH:20]=[C:19]([S:21][CH3:22])[N:18]=[CH:17][N:16]=1)[C:3]([O:10][CH3:11])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.67 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
3.22 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)SC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The organics are extracted with ethyl acetate (3×60 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
50 mL of hexanes are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for half hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(=O)OC)C1=NC=NC(=C1)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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